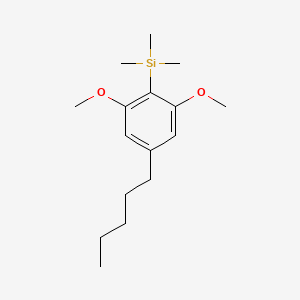
20-Tetracosene-1,18-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
20-Tetracosene-1,18-diol: is an organic compound belonging to the class of fatty alcohols. These are aliphatic alcohols consisting of a chain of at least six carbon atoms. The compound has the molecular formula C24H48O2 and is characterized by the presence of a double bond at the 20th carbon and hydroxyl groups at the 1st and 18th positions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 20-Tetracosene-1,18-diol typically involves the following steps:
Starting Material: The synthesis begins with a long-chain alkene, such as tetracosene.
Hydroxylation: The double bond at the 20th carbon is subjected to hydroxylation using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce hydroxyl groups at the 1st and 18th positions.
Purification: The resulting product is purified using techniques such as column chromatography to obtain pure this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated purification systems .
化学反応の分析
Types of Reactions
20-Tetracosene-1,18-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form alkanes using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
科学的研究の応用
20-Tetracosene-1,18-diol has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics
作用機序
The mechanism of action of 20-Tetracosene-1,18-diol involves its interaction with biological membranes and enzymes. The hydroxyl groups enable it to form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, it may interact with enzymes involved in lipid metabolism, modulating their activity .
類似化合物との比較
Similar Compounds
1-Octacosanol: Another long-chain fatty alcohol with a similar structure but different chain length.
1-Hexacosanol: Similar to 20-Tetracosene-1,18-diol but lacks the double bond at the 20th carbon.
1-Docosanol: A shorter chain fatty alcohol with similar hydroxyl groups
Uniqueness
This compound is unique due to the presence of a double bond at the 20th carbon and hydroxyl groups at the 1st and 18th positions. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
151454-15-8 |
|---|---|
分子式 |
C24H48O2 |
分子量 |
368.6 g/mol |
IUPAC名 |
tetracos-20-ene-1,18-diol |
InChI |
InChI=1S/C24H48O2/c1-2-3-4-18-21-24(26)22-19-16-14-12-10-8-6-5-7-9-11-13-15-17-20-23-25/h4,18,24-26H,2-3,5-17,19-23H2,1H3 |
InChIキー |
JYZDOSWMZPZDMV-UHFFFAOYSA-N |
正規SMILES |
CCCC=CCC(CCCCCCCCCCCCCCCCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione](/img/structure/B15163312.png)
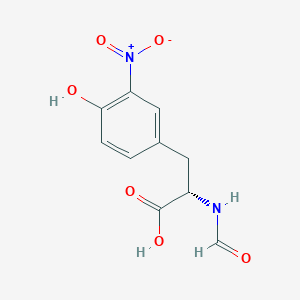
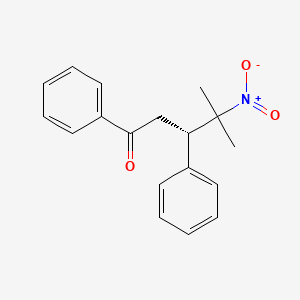
![Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate](/img/structure/B15163342.png)
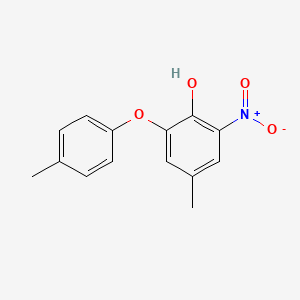
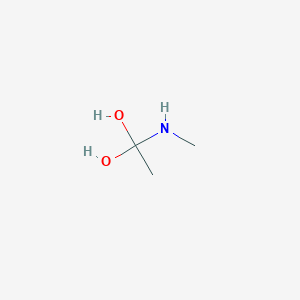

![Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate](/img/structure/B15163364.png)
![2-[2-Methyl-3-(4-methylphenyl)prop-2-en-1-yl]-1,3-dithiane](/img/structure/B15163377.png)
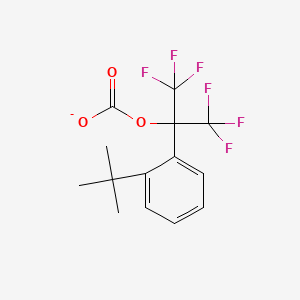
![Ethyl (benzenesulfonyl)[2-(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B15163397.png)
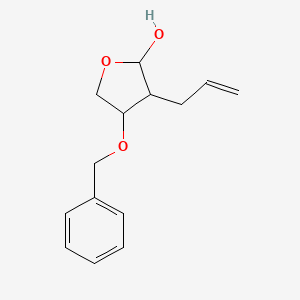
![6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one](/img/structure/B15163407.png)
